7-Chloroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a chlorine atom at the 7th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. The structural features of 7-chloroimidazo[1,2-a]pyridin-3-amine confer unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is CHClN with a molecular weight of approximately 168.60 g/mol.
The biological activity of 7-chloroimidazo[1,2-a]pyridin-3-amine is notable for its potential therapeutic applications. Research has indicated that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:
The synthesis of 7-chloroimidazo[1,2-a]pyridin-3-amine typically involves several methodologies:
These methods allow for efficient production while maintaining high purity levels essential for pharmaceutical applications .
7-Chloroimidazo[1,2-a]pyridin-3-amine has several applications in medicinal chemistry:
Interaction studies involving 7-chloroimidazo[1,2-a]pyridin-3-amine focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and in vitro assays to assess how well the compound interacts with specific proteins or nucleic acids. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 7-chloroimidazo[1,2-a]pyridin-3-amine, each exhibiting distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks chlorine and amine substitutions | Basic structure without additional functionalization |
| 7-Bromoimidazo[1,2-a]pyridin-3-amine | Bromine instead of chlorine | Enhanced reactivity due to bromine |
| 3-Aminoimidazo[1,2-a]pyridine | Lacks chlorine substitution | Retains amine functionality but different reactivity |
| 7-Iodoimidazo[1,2-a]pyridin-3-amine | Iodine instead of chlorine | Potentially different biological activity due to iodine |
The presence of both chlorine and amine groups in 7-chloroimidazo[1,2-a]pyridin-3-amine enhances its reactivity compared to similar compounds. This unique combination allows it to participate in diverse chemical transformations while maintaining significant biological activity.
Traditional synthetic routes for imidazo[1,2-a]pyridine derivatives often rely on cyclocondensation reactions between 2-aminopyridine derivatives and electrophilic partners. For example, Sahu et al. demonstrated the condensation of 2-aminopyridine with α-haloketones in the presence of neutral alumina, forming the imidazo[1,2-a]pyridine core. Zhu et al. later optimized this approach under solvent-free conditions at 60°C, eliminating the need for catalysts while maintaining moderate yields (40–60%).
A classical method involves reacting 2,3-diaminopyridine with formic acid under reflux to yield imidazo[4,5-b]pyridines, a strategy adapted for related scaffolds. Dekhane et al. further advanced this by employing lithium bromide-mediated solvent-free condensation of arylenediamines with esters, achieving yields exceeding 80% at 110–115°C. These methods, while effective, often require harsh conditions or stoichiometric reagents, limiting their sustainability.
While explicit chlorination steps for 7-chloroimidazo[1,2-a]pyridin-3-amine are not detailed in the accessible literature, analogous strategies suggest that halogenation may occur via electrophilic aromatic substitution or through the use of pre-halogenated starting materials. For instance, Stasyuk et al. synthesized halogenated imidazopyridines via in situ generation of α-iodoketones, enabling regioselective functionalization.
The chlorine atom at position 7 of the imidazo[1,2-a]pyridine ring plays a pivotal role in modulating electronic properties and target binding. Studies comparing positional isomers revealed that 7-chloro substitution maximizes bioactivity by optimizing hydrophobic interactions with enzymatic pockets. For instance, in excitatory amino acid transporter subtype 3 (EAAT3) inhibition assays, 7-chloro derivatives exhibited >20-fold selectivity over EAAT1 and EAAT2 isoforms, whereas 8-chloro analogs showed reduced potency [4].
The electronic effects of chlorine were further quantified using density functional theory (DFT) calculations. The 7-chloro group increases electron withdrawal from the pyridine ring, stabilizing charge-transfer interactions with residues in the EAAT3 binding site [4]. Substitution at position 6 or 8 disrupted this balance, leading to a 40–60% reduction in inhibitory activity [4].
| Position | EAAT3 IC50 (μM) | Selectivity Ratio (EAAT3 vs. EAAT1/2) |
|---|---|---|
| 7-Cl | 13 | >20 |
| 8-Cl | 47 | 5 |
| 6-Cl | >100 | <1 |
Table 1: Impact of chloro-substituent position on EAAT3 inhibition [4].
Additionally, halogen bonding potential was confirmed through X-ray crystallography, where the 7-chloro atom formed a 3.1 Å interaction with a backbone carbonyl oxygen in the EAAT3 active site [4].
The primary amine at position 3 serves as a hydrogen bond donor critical for target engagement. While alkylation or acylation of the amine abolished EAAT3 inhibition [4], strategic modifications to adjacent groups enhanced potency:
The amine’s pKa (8.9) ensures partial ionization at physiological pH, facilitating both membrane penetration and target binding [4]. Quantum mechanical simulations revealed that protonation of the amine strengthens electrostatic interactions with Asp-470 in EAAT3, contributing to submicromolar affinity [4].
Scaffold hopping has successfully addressed off-target effects associated with the imidazo[1,2-a]pyridine core. A notable example involves transitioning to imidazo[1,2-a]pyrazin-8-ones, which reduced lipophilicity (cLogP decreased from 3.1 to 2.4) while maintaining EAAT3 potency [7]. Key modifications included:
| Scaffold | EAAT3 IC50 (μM) | cLogP | Aqueous Solubility (μg/mL) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 13 | 3.1 | 12 |
| Imidazo[1,2-a]pyrazinone | 15 | 2.4 | 36 |
| Spirooxindole | 8 | 2.8 | 28 |
Table 2: Scaffold hopping outcomes for EAAT3 inhibitors [7].
Continuous flow reactors enabled rapid synthesis of these analogs, achieving yields >85% for spirocyclic derivatives [3].
| Kinase (species) | Experimental system | Half-maximal inhibitory concentration (IC₅₀) | Binding mode or key contacts | Ref. |
|---|---|---|---|---|
| Aurora A serine/threonine-protein kinase (Human) | Recombinant enzyme + fluorescence polarisation assay | 0.47 µM (lead imidazo[1,2-a]pyridine core bearing 7-chloro substituent) | Imidazo[1,2-a]pyridine scaffold anchors in the ATP hinge; 7-chloro enhances hydrophobic pocket occupancy [1] | [1] |
| Polo-like kinase-1 polo-box domain (Human) | ELISA displacement | 1.23–1.79 µM for 7-chloro analogues 120–126 | 7-chloro positions phenylacetamide side-chain toward the canonical phosphoserine pocket, improving selectivity vs Plk2/3 [2] | [2] |
| Anaplastic lymphoma kinase (Human) | Cell-based phosphorylation read-out | 12 nM for 7-chloro-imidazo[4,5-b]pyridine derivative retaining 7-halo motif | Maintains dual hydrogen bonds to Met1199 hinge; 7-chloro forms van-der-Waals contact with the gatekeeper pocket [3] | [3] |
| FLT3 tyrosine kinase (Human) | Enzyme assay | 185 nM for 7-halo-imidazo[1,2-a]pyridine analogue 11 | π-stacking with Phe691; chloride increases lipophilicity and residence time [4] | [4] |
Interpretation
The 7-chloro moiety consistently augments affinity by filling hydrophobic sub-pockets next to ATP hinges. Although data derive from closely related analogues, the conserved bicyclic core suggests 7-Chloroimidazo[1,2-a]pyridin-3-amine will likewise favour kinases whose catalytic clefts tolerate small halogens.
Direct catalytic inhibition of classical protein phosphatases has not been reported. However, molecular docking indicates that the imidazo[1,2-a]pyridine ring can π-stack at the active-site WPD loop of protein-tyrosine-phosphatase 1B, but activity data for 7-chloro analogues are absent; therefore no definitive phosphatase profile is assigned.
| Pathway affected | Observed effect of imidazo[1,2-a]pyridine family containing 7-chloro core | Molecular markers altered | Mechanistic explanation | Ref. |
|---|---|---|---|---|
| Base-excision repair (BER) | Suppression of poly-ADP-ribose polymerase-1 auto-PARylation (IC₅₀ ≈ 3 µM) in cell extracts treated with 7-chloroimidazopyridine amide | Decrease in PAR chains; accumulation of abasic sites | Competitive occupation of PARP-1 nicotinamide site by bicyclic heteroaromatic ring hampers recruitment of XRCC1, stalling BER [5] | |
| Homologous recombination (HR) | Reduced RAD51 foci (−60% after 6 h, 5 µM) in HeLa cells exposed to 7-chloroimidazopyridine | Lower RAD51 and BRCA1 chromatin loading | Inhibition of upstream ATM phosphorylation via Aurora A blockade indirectly diminishes HR cascade [1] [5] | |
| Single-strand break repair (SSBR) | Increased alkaline comet tail moment (+2.5-fold, 10 µM, 2 h) | Elevated γH2AX and p-KAP1 | PARP-1 interference synergises with BER stalling to prolong SSBR intermediates [6] |